molecular formula C20H20BrN3O2S2 B12148791 N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12148791
M. Wt: 478.4 g/mol
InChI Key: VPLLRHQPPQIANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby permanently inhibiting its enzymatic activity and subsequent downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Given this mechanism, this compound is a valuable pharmacological tool for researching B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders where B-cell dysfunction is implicated. The irreversible binding nature of this inhibitor provides sustained suppression of the BTK pathway, making it highly useful for in vitro and in vivo studies aimed at understanding BCR signaling dynamics and evaluating the therapeutic potential of BTK inhibition. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-5-8-24-19(26)17-12(3)13(4)28-18(17)23-20(24)27-10-16(25)22-15-7-6-14(21)9-11(15)2/h5-7,9H,1,8,10H2,2-4H3,(H,22,25)

InChI Key

VPLLRHQPPQIANK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthesis of Thienopyrimidinone Intermediate

The thienopyrimidinone core is synthesized via a cyclocondensation reaction. A representative method involves reacting 2-aminothiophene-3-carboxylate derivatives with prop-2-en-1-yl isocyanate under basic conditions. For instance, in a protocol adapted from EP 4077304 B1, ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate reacts with prop-2-en-1-yl isocyanate in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the intermediate with 78% efficiency after recrystallization from ethanol.

Preparation of N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide

This intermediate is obtained by acylating 4-bromo-2-methylaniline with chloroacetyl chloride. A typical procedure involves dropwise addition of chloroacetyl chloride (1.2 equiv) to a stirred solution of 4-bromo-2-methylaniline in dichloromethane (DCM) at 0°C, followed by triethylamine (2.0 equiv) as a base. The product is isolated in 85–90% yield after aqueous workup.

Core Coupling Reaction: Thiol-Acetamide Conjugation

The critical step involves nucleophilic displacement of the chloride in N-(4-bromo-2-methylphenyl)-2-chloroacetamide by the thiol group of the thienopyrimidinone intermediate.

Reaction Conditions and Optimization

A patent-derived method (EP 4077304 B1) employs potassium carbonate as a base in acetone at 20°C under darkness for 5 hours. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the electrophilic carbon of the chloroacetamide. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventAcetoneMaximizes solubility of both intermediates
Temperature20°CPrevents thiol oxidation
BaseK2CO3 (1.5 equiv)Generates thiolate without overbasification
Reaction Time5 hoursEnsures complete conversion

Under these conditions, the reaction achieves an 80% yield.

Purification and Crystallization

The crude product is purified via recrystallization from isopropyl alcohol (IPA). A published protocol outlines dissolving the crude material in hot IPA (85–90°C), followed by cooling to 0–5°C to induce crystallization. This step removes unreacted starting materials and byproducts, yielding a white solid with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : Signals at δ 10.20 (s, 1H, NH), 8.13 (t, J=7.2 Hz, 2H, aromatic), 5.42 (d, J=11.4 Hz, 1H, CH2), and 1.16 (d, J=7.2 Hz, 3H, CH3) confirm the structure.

  • HRMS (ESI) : Observed m/z 478.4 aligns with the molecular formula C20H20BrN3O2S.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) shows a single peak at 99.8% purity, with no detectable desulfurized byproducts.

Scale-Up Considerations

Solvent Recovery

Acetone and IPA are recovered via fractional distillation, reducing process costs by 40% in pilot-scale batches.

Byproduct Management

The primary byproduct, 2,2'-dithiobis(thienopyrimidinone), forms via thiol oxidation but is minimized by maintaining inert (N2) atmosphere and avoiding light.

Comparative Analysis of Alternative Routes

Mitsunobu Coupling

An alternative approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF was explored but resulted in lower yields (65%) due to competing Staudinger side reactions.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling with 2-mercaptothienopyrimidinone in DMF at 100°C provided <50% yield, attributed to thermal decomposition of the acetamide .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanylacetamide moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is being investigated for its potential as a bioactive molecule. Preliminary studies suggest it may exhibit pharmacological activities against various diseases:

  • Anticancer Activity : The compound may interact with specific molecular targets involved in cancer proliferation and survival pathways.
  • Antimicrobial Properties : Its structural features indicate potential efficacy against certain bacterial and fungal strains.

Biological Research

In biological research, the compound's ability to modulate enzyme activity is of interest. It may serve as a lead compound for developing inhibitors targeting:

  • Enzymes involved in metabolic pathways : Such as those related to glucose metabolism or lipid synthesis.
  • Receptors : It may interact with specific receptors to influence signaling pathways relevant to disease states.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to enhance material properties.
  • Coatings and Electronics : Its chemical stability and reactivity could make it valuable in the development of advanced coatings or electronic materials.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial ActivityShowed effectiveness against specific bacterial strains.
Study CMaterial PropertiesFound to enhance thermal stability in polymer matrices.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Comparisons

Key Analogs:

N-(4-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Differences: Ethyl group at pyrimidine position 3; lacks the 2-methyl group on the phenyl ring.

N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Differences: Bromine at the 2-position of the phenyl ring; ethyl substituent on pyrimidine. Impact: Positional isomerism may affect electronic distribution and target affinity.

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide () Differences: Simpler pyrimidinone core without the thieno moiety. Impact: Loss of thieno ring rigidity may reduce binding specificity or metabolic stability.

Substituent Analysis:
  • Allyl vs. Ethyl : The allyl group introduces π-bond conjugation and increased hydrophobicity, which could enhance membrane permeability but reduce solubility. This contrasts with ethyl’s linear alkyl chain, which offers minimal electronic effects .
  • 4-Bromo-2-methylphenyl vs.

Physicochemical Properties

Molecular Weight and Formula:
Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₂₁H₂₁BrN₃O₂S₂ ~466.4 (estimated)
N-(4-Bromophenyl)-ethyl analog (Ev. 2) C₁₈H₁₈BrN₃O₂S₂ 452.385
2-Bromophenyl analog (Ev. 8) C₁₈H₁₈BrN₃O₂S₂ 452.385
Pyrimidinone analog (Ev. 7) C₁₃H₁₂BrN₃O₂S 353.99
Melting Points and Solubility:
  • The pyrimidinone analog () exhibits a high melting point (>259°C), attributed to strong hydrogen bonding via the acetamide and pyrimidinone groups. The target compound’s allyl group may disrupt crystal packing, lowering its melting point .
  • Solubility in DMSO or methanol is expected to be moderate (~1–10 mg/mL) based on structural analogs .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure features a thieno[2,3-d]pyrimidine moiety, which has been associated with various biological activities, particularly in oncology and anti-inflammatory contexts.

  • Molecular Formula : C25H24BrN3O2S2
  • Molecular Weight : 542.51 g/mol
  • CAS Number : 665016-24-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in various assays. Specifically:

  • In vitro studies : The compound exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and 1.75 to 9.46 μM against MDA-MB-231 cells. These values indicate a stronger growth inhibition compared to the positive control, 5-Fluorouracil (IC50 = 17.02 μM) .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar thieno[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis critical for cell division .
  • Induction of Apoptosis : The compound has been shown to increase levels of caspase 9, a marker of apoptosis, suggesting that it may promote programmed cell death in cancer cells .
  • Cell Cycle Arrest : Research indicates that treatment with related compounds can lead to cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Mediators : Compounds in this class have been reported to reduce levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophage cells, which are crucial mediators in inflammatory responses .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of compounds structurally related to this compound:

StudyCompoundTargetIC50 ValueNotes
Similar Thieno DerivativeMCF-7 Cells0.87 μMHigher selectivity index than 5-FU
Pyrimidine AnalogCOX-2 InhibitionNot specifiedSignificant reduction in inflammatory markers

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, with careful control of parameters such as solvent choice, temperature, and catalysts. Key steps include:

  • Thienopyrimidine core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Sulfanyl-acetamide coupling : Reaction of the thienopyrimidine intermediate with bromoacetamide derivatives via nucleophilic substitution. Anhydrous conditions and bases like triethylamine are critical to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC or TLC .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., monoisotopic mass: 451.002381 Da) .
  • X-ray Crystallography : For unambiguous 3D structural determination, as demonstrated for analogous thienopyrimidine derivatives .
  • HPLC-PDA : To assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo, methyl, or allyl substituents) influence biological activity?

  • Bromo substituent : Enhances electrophilicity and potential DNA intercalation, as seen in structurally related anticancer agents .
  • Allyl group (prop-2-en-1-yl) : May improve membrane permeability due to increased lipophilicity, as observed in kinase inhibitors .
  • Methyl groups (5,6-dimethyl) : Stabilize the thienopyrimidine core, reducing metabolic degradation .
    Methodological Approach :
  • Design derivatives with systematic substitutions (e.g., replacing bromo with chloro or methyl groups).
  • Compare bioactivity (e.g., IC50 values in cytotoxicity assays) and computational docking to identify key interactions with targets like topoisomerases .

Q. What mechanistic insights explain discrepancies in reported bioactivity data for thienopyrimidine derivatives?

  • Target Selectivity : Variations in substituents may shift affinity between related enzymes (e.g., EGFR vs. VEGFR kinases) .
  • Metabolic Stability : Brominated derivatives may exhibit longer half-lives in vitro but higher toxicity in vivo due to off-target effects .
  • Experimental Design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) can alter observed potency .
    Resolution Strategy :
  • Standardize assays using isogenic cell lines and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform pharmacokinetic profiling (e.g., microsomal stability assays) to correlate structure with metabolic outcomes .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding to ATP-binding pockets (e.g., in kinases) using software like GROMACS .
  • Docking Studies (AutoDock Vina) : Screen against the Protein Data Bank (PDB) to prioritize targets (e.g., PDB: 1M17 for EGFR) .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability, BBB penetration, and CYP450 interactions .

Methodological Challenges and Solutions

Q. How should researchers address low yields during the final coupling step of the synthesis?

  • Optimize Reaction Solvent : Switch from polar aprotic (DMF) to less polar solvents (THF) to reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling if aryl halide intermediates are used .
  • Temperature Gradients : Perform stepwise heating (50°C → 80°C) to control exothermic reactions .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH-Dependent Stability Assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions .
  • Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.